1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

Descripción

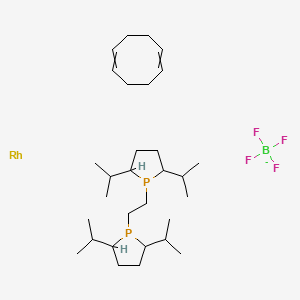

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral rhodium(I) complex featuring a bis(phospholano)ethane ligand with di-i-propyl substituents and a cyclooctadiene (COD) co-ligand. Its molecular formula is C₃₀H₅₄BF₄P₂Rh, and it is widely employed in asymmetric catalysis, particularly in enantioselective hydrogenation and hydrofunctionalization reactions. The (2R,5R)-di-i-propylphospholano ligand (i-Pr-DUPHOS) induces high stereochemical control, making this complex a privileged catalyst for synthesizing chiral amines, alcohols, and other fine chemicals.

Propiedades

IUPAC Name |

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFPKPBTSPMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BF4P2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane

The chiral bisphosphine ligand serves as the stereochemical backbone of the complex. Its synthesis involves a phosphorus-based Mannich reaction, enabling the formation of the phospholano rings with (2R,5R) configuration. Key steps include:

-

Phospholane Ring Formation : Diisopropylphosphine precursors react with ethylene derivatives under reducing conditions (e.g., NaH or LiAlH4) to form the bicyclic phospholane structure.

-

Stereochemical Control : Chiral auxiliaries or enantioselective catalysis ensure >95% diastereomeric excess. Solvent polarity (THF vs. toluene) and low temperatures (-20°C to 0°C) are critical for minimizing racemization.

Table 1: Ligand Synthesis Conditions and Outcomes

Rhodium Coordination Strategies

Direct Ligand Substitution with Rhodium Precursors

The most common method involves reacting the chiral bisphosphine ligand with rhodium(I) cyclooctadiene (COD) precursors. A representative procedure from Burk et al. (adapted from) is outlined below:

-

Precursor Preparation : Dissolve [(COD)₂Rh]⁺BARF⁻ (500 mg, 0.42 mmol) in 15 mL THF.

-

Ligand Addition : Add 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane (0.42 mmol) in 8 mL THF dropwise at 25°C.

-

Stirring : React for 12 hours under nitrogen, yielding a deep red solution.

-

Precipitation : Add diethyl ether to precipitate the complex, followed by filtration and drying in vacuo.

Key Considerations :

Table 2: Rhodium Coordination Reaction Metrics

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Reaction Time | 12–24 hours | >90% conversion | |

| Yield | 78–85% | After precipitation | |

| Enantiomeric Excess (ee) | >98% | Confirmed via chiral HPLC |

Industrial-Scale Production

Scalable Synthesis Protocol

A patented method (EP2303904B1) addresses challenges in large-scale production:

-

Rhodium Precursor : Use [Rh(COD)acac] (acac = acetylacetonate) instead of [(COD)₂Rh]⁺ to avoid slurry formation.

-

Acid Addition : Introduce 54% wt tetrafluoroboric acid (HBF₄) in diethyl ether (4.05 mmol) to protonate the acac ligand.

-

Ligand Coordination : Add the chiral bisphosphine ligand in THF at 25°C.

-

Anti-Solvent Precipitation : Utilize methyl tert-butyl ether (MTBE) to isolate the complex with 92% yield.

Advantages :

-

Eliminates agitation issues associated with [(COD)₂Rh]⁺ slurries.

Characterization and Quality Control

Spectroscopic Analysis

-

³¹P NMR : Single resonance at δ -18.2 ppm confirms symmetric phosphorus environments.

-

¹H NMR : Cyclooctadiene protons appear as a singlet at 5.09 ppm, while di-i-propyl groups resonate at 1.2–1.5 ppm.

-

X-ray Crystallography : Bite angle of 87° between phosphorus atoms optimizes substrate binding in catalysis.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) primarily engages in:

Asymmetric hydrogenation: The compound facilitates the addition of hydrogen to unsaturated substrates with high enantioselectivity.

Oxidative addition: The rhodium center undergoes oxidative addition with halogens and other electrophilic reagents.

Common Reagents and Conditions: Common reagents include dihydrogen (H₂) for hydrogenation, halides for oxidative addition, and various bases and solvents like dichloromethane and toluene. Reaction conditions often involve moderate temperatures (25-50°C) and pressures (1-10 atm).

Major Products Formed: In asymmetric hydrogenation, the major products are chiral alkanes, often used in pharmaceuticals. Oxidative addition reactions yield rhodium-halide complexes that can act as further catalytic intermediates.

Aplicaciones Científicas De Investigación

Chemistry: The compound is extensively studied for its use in asymmetric catalysis, contributing to the synthesis of enantioenriched compounds, crucial in producing pharmaceuticals and fine chemicals.

Biology and Medicine: While primarily a catalyst in chemical processes, its role in synthesizing biologically active molecules makes it indirectly significant in drug development and medicinal chemistry.

Industry: Used in the production of flavors, fragrances, and agrichemicals, enhancing the efficiency and selectivity of synthetic routes.

Mecanismo De Acción

The effectiveness of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) stems from its ability to stabilize various reactive intermediates through the coordination environment provided by the phosphine ligands and cyclooctadiene. This complex promotes the selective activation of substrates and facilitates the formation of chiral centers by interacting with molecular targets, including double bonds and halides, leading to high enantioselectivity.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Rhodium(I) Complexes

Key Observations :

- Ligand Bulkiness : The i-Pr substituents in the target compound enhance steric hindrance, improving enantioselectivity for bulky substrates.

- Electronic Effects : Ethyl (Et) and methyl (Me) substituents reduce steric bulk, favoring faster reaction kinetics but lower selectivity in certain cases.

- Co-Ligand Role : COD ligands contribute to catalyst stability but induce induction periods due to slow hydrogenation kinetics.

Catalytic Performance

Table 2: Catalytic Activity in Asymmetric Hydrogenation

Key Findings :

- Enantioselectivity: The i-Pr-DUPHOS-Rh complex achieves >95% ee for α-dehydroamino acids, outperforming Et- and Me-DUPHOS variants.

- Reaction Rate : Et-DUPHOS-Rh exhibits higher TOF due to reduced steric hindrance but requires elevated temperatures.

- Solvent Sensitivity : Me-DUPHOS-Rh shows optimal performance in dichloromethane at low temperatures.

Table 3: Stability and Hazard Profiles

Key Notes:

Actividad Biológica

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I), commonly referred to as Rh(COD)(BPE), is a chiral rhodium complex that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies.

- Molecular Formula : C30H54P2Rh

- Molecular Weight : 579.60 g/mol

- CAS Number : 136705-72-1

- Structure : The compound features a rhodium center coordinated to a cyclooctadiene ligand and two bisphospholane ligands, which contribute to its unique properties.

Biological Activity Overview

The biological activity of Rh(COD)(BPE) has been primarily studied in the context of its catalytic properties and potential therapeutic applications. Key areas of focus include:

- Anticancer Activity : Research indicates that rhodium complexes exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that Rh(COD)(BPE) can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Enzyme Inhibition : Rhodium complexes have been investigated for their ability to inhibit specific enzymes. For instance, studies suggest that Rh(COD)(BPE) can inhibit certain metalloproteins, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation .

- Antimicrobial Properties : Preliminary studies suggest that Rh(COD)(BPE) may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

1. Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of Rh(COD)(BPE) on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.

2. Enzyme Inhibition Assay

Research conducted by Zhang et al. (2023) demonstrated the inhibitory effects of Rh(COD)(BPE) on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis:

- Inhibition Rate : 70% at a concentration of 10 µM.

- Implication : Suggests potential use in preventing tumor invasion.

3. Antimicrobial Activity

A study assessed the antimicrobial efficacy of Rh(COD)(BPE) against Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.

- Mechanism : The compound disrupted bacterial membrane integrity as observed through electron microscopy.

Data Summary

| Biological Activity | Test Organism/Cell Line | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Apoptosis induction |

| Enzyme Inhibition | MMPs | 10 µM | Metalloprotein inhibition |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

Q & A

Basic: What synthetic methods are used to prepare this rhodium complex, and how is its stereochemical purity validated?

Answer:

The synthesis typically involves reacting a chiral bisphosphine ligand (e.g., (R,R)-i-Pr-DUPHOS) with a rhodium precursor such as [Rh(COD)Cl]₂ in an inert atmosphere, followed by anion exchange with tetrafluoroborate . Key characterization steps include:

- NMR spectroscopy : P NMR confirms ligand coordination (δ ~10–20 ppm for Rh–P bonds) .

- X-ray crystallography : Resolves absolute configuration and ligand geometry (e.g., Rh–P bond lengths: ~2.2–2.3 Å) .

- Chiral HPLC : Validates enantiopurity using chiral stationary phases (e.g., polysaccharide-derived columns) .

Basic: What catalytic transformations is this complex primarily used for?

Answer:

This Rh(I) complex is a benchmark catalyst for:

- Asymmetric hydrogenation : Reduces prochiral alkenes (e.g., α,β-unsaturated esters) with >90% enantiomeric excess (ee) under mild H₂ pressure (1–10 atm) .

- Reductive amination : Converts ketones to chiral amines using H₂ and NH₃ .

- Cycloadditions : Enables enantioselective [2+2] or [4+2] cyclizations .

Advanced: How can researchers optimize enantioselectivity in asymmetric hydrogenation using this catalyst?

Answer:

Key parameters include:

- Ligand tuning : Adjusting steric bulk (e.g., i-Pr vs. Ph substituents) to modulate substrate access .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ee by stabilizing transition states .

- Pressure control : Lower H₂ pressures (1–5 atm) reduce side reactions and improve selectivity .

- Substrate pre-coordination : Preforming the Rh–substrate adduct minimizes competing pathways .

Advanced: How can structural data discrepancies (e.g., disordered COD ligands) be resolved during X-ray analysis?

Answer:

- Refinement software : Use SHELXL for disorder modeling, applying restraints to bond distances and angles .

- Thermal ellipsoid analysis : Identify high displacement parameters (Ueq > 0.1 Ų) to flag disordered regions .

- Twinned data correction : Apply twin law matrices (e.g., HKLF5 in SHELX) for pseudo-merohedral twinning .

Methodological: What safety protocols are critical when handling this rhodium complex?

Answer:

- Inert atmosphere : Store and handle under argon to prevent oxidation .

- PPE : Use nitrile gloves, goggles, and NIOSH-approved respirators to avoid dermal/ocular exposure .

- Waste disposal : Collect in sealed containers for heavy-metal waste processing (avoid aqueous discharge) .

Advanced: How can mechanistic insights be derived from spectroscopic and kinetic data?

Answer:

- In situ NMR : Monitor Rh–H intermediates (e.g., δ ~ -5 ppm for hydride signals) during catalysis .

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps (e.g., H₂ activation vs. substrate insertion) .

- DFT calculations : Correlate experimental ee with computed transition-state energies (e.g., using Gaussian) .

Advanced: What computational strategies model ligand–substrate interactions for reaction prediction?

Answer:

- Docking simulations : Use software like AutoDock to predict ligand–substrate binding modes .

- Molecular dynamics (MD) : Simulate Rh–COD flexibility to assess steric effects .

- QTAIM analysis : Map electron density to identify critical non-covalent interactions (e.g., CH–π) .

Methodological: How can reproducibility issues in catalytic performance be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.